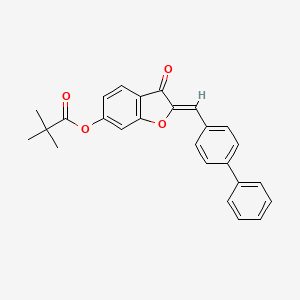![molecular formula C24H25N3O7S B12201191 3-[(E)-hydroxy-[1'-(2-methoxyethyl)-1-methyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B12201191.png)
3-[(E)-hydroxy-[1'-(2-methoxyethyl)-1-methyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide involves multiple steps, including the formation of the spiro[indole-3,2’-pyrrolidine] core and subsequent functionalization. The synthetic routes typically involve:
Formation of the spiro[indole-3,2’-pyrrolidine] core: This can be achieved through cyclization reactions involving indole derivatives and suitable pyrrolidine precursors.
Functionalization: Introduction of the hydroxy, methoxyethyl, and dimethylbenzenesulfonamide groups through various organic reactions such as alkylation, sulfonation, and hydroxylation.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the spiro[indole-3,2’-pyrrolidine] core or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring or the spiro core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide include other spiro[indole-pyrrolidine] derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of 3-[(E)-hydroxy-[1’-(2-methoxyethyl)-1-methyl-2,4’,5’-trioxospiro[indole-3,2’-pyrrolidine]-3’-ylidene]methyl]-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C24H25N3O7S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
3-[(E)-hydroxy-[1'-(2-methoxyethyl)-1-methyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H25N3O7S/c1-25(2)35(32,33)16-9-7-8-15(14-16)20(28)19-21(29)22(30)27(12-13-34-4)24(19)17-10-5-6-11-18(17)26(3)23(24)31/h5-11,14,28H,12-13H2,1-4H3/b20-19- |
InChI Key |
FKRFRXGHUWPPQD-VXPUYCOJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=CC=C4)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=CC=C4)S(=O)(=O)N(C)C)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12201112.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12201113.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12201131.png)
![4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide](/img/structure/B12201132.png)
![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12201142.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12201145.png)
![methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12201147.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12201155.png)
![ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B12201168.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[[[5-(1-methylethyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-3-yl]carbonyl]amino]-, 1-methylethyl ester](/img/structure/B12201173.png)
![N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B12201178.png)
![3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12201182.png)
![6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12201189.png)
